Dehydrofalcarinone

Description

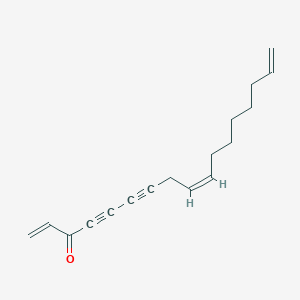

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H20O |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

(9Z)-heptadeca-1,9,16-trien-4,6-diyn-3-one |

InChI |

InChI=1S/C17H20O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h3-4,10-11H,1-2,5-9,12H2/b11-10- |

InChI Key |

HLHBDMWPPKHNDQ-KHPPLWFESA-N |

SMILES |

C=CCCCCCC=CCC#CC#CC(=O)C=C |

Isomeric SMILES |

C=CCCCCC/C=C\CC#CC#CC(=O)C=C |

Canonical SMILES |

C=CCCCCCC=CCC#CC#CC(=O)C=C |

Origin of Product |

United States |

Natural Occurrence and Distribution of Dehydrofalcarinone

Distribution Across Plant Families

Dehydrofalcarinone and its derivatives are found in a number of plant families, most notably the Asteraceae, Apiaceae, and Araliaceae. Within the Asteraceae family, which includes daisies and sunflowers, various tribes are known to produce a unique array of acetylene (B1199291) metabolites, making these compounds valuable as chemotaxonomic markers. The presence of this compound derivatives is a known characteristic of the Artemisia dracunculus group within this family. Falcarinol-type polyacetylenes, a category that includes this compound, are also widely distributed in plants belonging to the Apiaceae family (such as carrots and parsnips) and the Araliaceae family (which includes ginseng).

| Family | Presence of this compound or its Derivatives | Notable Genera |

|---|---|---|

| Asteraceae | Present, particularly in the Anthemideae tribe | Artemisia |

| Apiaceae | Widespread presence of falcarinol-type polyacetylenes | Pastinaca, Daucus |

| Araliaceae | Widespread presence of falcarinol-type polyacetylenes | Panax |

Specific Plant Species as Primary Sources

Several specific plant species have been identified as sources of this compound. For instance, derivatives of this compound are characteristic of plants within the Artemisia dracunculus (tarragon) group. While research into the specific chemical constituents of Artemisia keiskeana and Artemisia atrata is ongoing, the general distribution of this compound derivatives within the Artemisia genus suggests their potential as sources. In the Apiaceae family, Pastinaca sativa (parsnip) is known to contain a variety of polyacetylenes, which are among its most important active ingredients. nih.govnih.govsdu.dkwikipedia.orgresearchgate.netusda.gov

| Species | Family | Compound Type |

|---|---|---|

| Artemisia dracunculus group | Asteraceae | This compound derivatives |

| Pastinaca sativa | Apiaceae | Polyacetylenes |

Detection in Lower Organisms

The presence of this compound is not limited to the plant kingdom. While the secondary metabolites of lichens in the genus Peltigera are diverse and taxonomically significant, the detection of specific polyacetylenes like this compound is not a defining characteristic of the genus. wikipedia.organbg.gov.auresearchgate.netnaturalis.nlnih.govrsc.org The chemical profile of Peltigera species more commonly includes tridepsides and hopane triterpenoids, with many species having no detectable secondary metabolites. anbg.gov.au

Co-occurrence with Structurally Related Polyacetylenes

This compound often occurs in conjunction with other structurally similar polyacetylenes, such as falcarinol (B191228) and falcarindiol (B120969). sdu.dkresearchgate.netresearchgate.netscispace.com These compounds are frequently found together in vegetables from the Apiaceae family. sdu.dk For example, studies on the bioactivity of these compounds often test falcarinol, falcarindiol, and this compound simultaneously, indicating their co-existence in the same natural sources. researchgate.net This co-occurrence is significant as the biological effects of these compounds can be synergistic.

| Compound | Co-occurs with this compound | Common Plant Family |

|---|---|---|

| Falcarinol | Yes | Apiaceae |

| Falcarindiol | Yes | Apiaceae |

Biosynthetic Pathways and Genetic Control of Dehydrofalcarinone

General Fatty Acid and Polyketide Precursors in Polyacetylene Biosynthesis

The formation of polyacetylenes, including dehydrofalcarinone, begins with common fatty acid building blocks. researchgate.net Saturated fatty acids are synthesized de novo by fatty acid synthase (FAS) complexes, which systematically add malonyl units to a growing acyl chain, starting from acetyl-CoA. nih.govresearchgate.net In plants, this process primarily occurs in the plastids. nih.gov The resulting C16 (palmitic acid) and C18 (stearic acid) fatty acids are the primary substrates for further modifications. nih.govresearchgate.net

The key entry point into polyacetylene biosynthesis in the Asteraceae family is the conversion of the C-12 double bond of linoleic acid into the triple bond of crepenynic acid. mdpi.com This establishes linoleic acid, and its precursor oleic acid, as crucial precursors. researchgate.netmdpi.com Radiochemical tracer studies have supported this model, demonstrating that long-chain fatty acids are essential for the initial stages of polyacetylene formation. nih.gov

While the fatty acid pathway is predominant, polyketide-derived secondary metabolism also contributes to the diversity of these compounds, particularly in marine organisms. nih.gov Polyketides are synthesized by polyketide synthases (PKSs) from acetyl-CoA and malonyl-CoA, similar to fatty acids. rsc.org However, the biosynthetic pathways differ in their stereochemistry and the degree of reduction of the growing chain, leading to a vast array of structures. rsc.orgimperial.ac.uk In fungi, for example, polyketide synthase pathways are responsible for producing a variety of metabolites, including aromatic compounds. rsc.org

| Precursor Type | Key Molecules | Role in Polyacetylene Biosynthesis |

| Fatty Acids | Oleic Acid, Linoleic Acid | Primary precursors for polyacetylene formation in plants, particularly in the Asteraceae family. mdpi.commdpi.com |

| Crepenynic Acid | The first monoacetylenic precursor in the Asteraceae, formed from linoleic acid. mdpi.com | |

| Polyketides | Acetyl-CoA, Malonyl-CoA | Serve as building blocks for polyketide synthases (PKSs) which can produce polyacetylene precursors, especially in fungi and marine organisms. nih.govrsc.org |

Enzymatic Steps in Acetylene (B1199291) Formation (e.g., desaturase, acetylenase activities)

The formation of the characteristic carbon-carbon triple bond (alkynyl group) in polyacetylenes is a critical enzymatic step. The prevailing model involves the oxidative dehydrogenation of an existing double bond, a reaction catalyzed by specialized enzymes. nih.govresearchgate.net This process is mechanistically similar to the desaturation reactions that create double bonds in fatty acids. nih.gov

The key enzymes belong to the fatty acid desaturase (FAD) family, particularly divergent forms of FAD2-type enzymes. nih.govoup.com These membrane-bound enzymes typically convert oleic acid to linoleic acid. oup.commdpi.com However, specialized versions have evolved to perform subsequent modifications.

Desaturases: These enzymes introduce double bonds into the fatty acid chain. For instance, a soluble stearoyl-ACP desaturase (SAD) converts stearic acid to oleic acid, and a microsomal oleate (B1233923) Δ12-desaturase (FAD2) converts oleic acid to linoleic acid. mdpi.com Further desaturase activities lead to compounds with multiple conjugated double bonds. mdpi.com

Acetylenases: These are divergent FAD2-like enzymes that catalyze the conversion of a double bond into a triple bond. oup.comoup.com For example, a Δ12-fatty acid acetylenase (FAA) converts the double bond in linoleic acid to a triple bond, forming crepenynic acid. mdpi.comoup.com This is considered the first committed step in the biosynthesis of many polyacetylenes in plants. mdpi.comoup.com Some enzymes are bifunctional, possessing both desaturase and acetylenase activity, capable of converting crepenynic acid into further desaturated intermediates like dehydrocrepenynic acid. oup.com

These enzymatic reactions are complex and require cofactors such as NAD(P)H to provide electrons for the iron-catalyzed dehydrogenation. nih.gov

| Enzyme Class | Specific Enzyme Example | Function | Precursor | Product |

| Desaturase | Δ12-oleate desaturase (FAD2) | Introduces a double bond at the C-12 position. mdpi.com | Oleic acid | Linoleic acid |

| Acetylenas | Δ12-fatty acid acetylenase (FAA) | Converts a C-12 double bond to a triple bond. mdpi.comoup.com | Linoleic acid | Crepenynic acid |

| Bifunctional Desaturase/ Acetylenase | Divergent FAD2 | Performs further desaturation of acetylenic fatty acids. oup.com | Crepenynic acid | Dehydrocrepenynic acid |

Key Intermediates and Divergent Biogenetic Trends (e.g., C17-diynes, C14-/C13-intermediates derived from β- and α-oxidation)

Following the initial formation of acetylenic fatty acids, the biosynthetic pathway diverges to create a wide array of polyacetylene structures. mdpi.com A significant branch point occurs at the diyne level, leading to the formation of C17-diynes of the dehydrofalcarinol (B1252726) type, which are characteristic of the Apiaceae and Araliaceae families. mdpi.com this compound belongs to this class of C17-polyacetylenes. arabjchem.orgscribd.com The proposed precursor for these C17 compounds is β-hydroxyoleic acid, which, after desaturation and expulsion of CO₂, leads to the characteristic vinyl end group. nih.govmdpi.com

Further structural diversification is achieved through oxidative chain-shortening of C18-triyne fatty acids. mdpi.com These processes involve β-oxidation and α-oxidation, which are general fatty acid catabolic pathways. nih.gov

β-Oxidation: This process shortens the carbon chain by two-carbon units. It has been proposed as the mechanism for shortening polyacetylene backbones to C16 and shorter. nih.gov For example, two successive β-oxidation steps can convert a C18 precursor into a C14 intermediate. nih.govmdpi.com

α-Oxidation: This mechanism removes a single carbon atom from the carboxylic end of the fatty acid. nih.gov A combination of β- and α-oxidation can lead to the formation of C13-intermediates from C18 precursors. nih.govmdpi.com

These C14- and C13-intermediates are crucial precursors for a variety of polyacetylene types, including linear triynes and more complex structures like spiroketal enol ethers. mdpi.comresearchgate.net

| Intermediate Class | Description | Biosynthetic Origin | Subsequent Products |

| C17-Diynes | Dehydrofalcarinol-type compounds, including this compound. mdpi.com | Divergence from the main pathway at the diyne level, possibly from β-hydroxyoleic acid. nih.govmdpi.com | A major class of polyacetylenes in Apiaceae and Araliaceae. |

| C14-Intermediates | Chain-shortened polyacetylenes. | Formed via oxidative chain-shortening (e.g., two steps of β-oxidation) of C18-triyne fatty acids. nih.govmdpi.com | Precursors to linear triynes and spiroketal enol ethers. mdpi.com |

| C13-Intermediates | Chain-shortened polyacetylenes. | Formed via a combination of β- and α-oxidation of C18-triyne fatty acids. nih.govmdpi.com | Precursors to various polyacetylenes, including aromatic acetylenes. mdpi.com |

Genetic Determinants and Gene Expression Studies of Polyacetylene Biosynthesis

The biosynthesis of this compound and other polyacetylenes is under tight genetic control, and recent research has identified several key genes and regulatory elements. mdpi.comusda.gov Gene expression can be defined as the process by which the information in a gene is used to create a functional product, like a protein, and it is often regulated like an "on/off switch". genome.gov

A significant breakthrough has been the identification of biosynthetic gene clusters for polyacetylene production in plants like the tomato. frontiersin.orgbiorxiv.orgnih.gov These clusters contain co-located and co-expressed genes responsible for the pathway, including acetylenases and other modifying enzymes. biorxiv.orgnih.govbiorxiv.org In tomato, a cluster on chromosome 12 was found to be required for the production of falcarindiol (B120969), a compound closely related to this compound. frontiersin.orgsecondarymetabolites.org

Key gene families implicated in polyacetylene biosynthesis include:

FATTY ACID DESATURASE 2 (FAD2) family: As mentioned, divergent forms of FAD2 genes encode the acetylenases that are crucial for the formation of the first triple bond. oup.comopenagrar.de In carrot, an expansion of the FAD2 gene family has been observed, with many of the 42 identified genes potentially involved in the specialized falcarin-type biosynthetic pathway. usda.gov

ECERIFERUM1 (CER1) family: These genes are annotated as decarbonylases. biorxiv.orgopenagrar.de The presence of a decarbonylase is significant because polyacetylenes like falcarindiol and this compound lack the carboxylic acid group typical of their fatty acid precursors. biorxiv.orgnih.gov CER1 genes are therefore strong candidates for catalyzing one of the final steps in the pathway. openagrar.de

Quantitative Trait Loci (QTL) mapping in carrots has provided further evidence for the genetic control of polyacetylene accumulation. mdpi.comopenagrar.de Major QTLs associated with the levels of falcarinol (B191228) and falcarindiol have been identified on chromosomes 4 and 9. mdpi.comopenagrar.de These genomic regions contain candidate genes, including members of the FAD2 and CER1 families, whose expression levels often correlate with polyacetylene content. mdpi.comopenagrar.de Gene expression studies, often using techniques that measure mRNA levels, have been instrumental in linking these candidate genes to the biosynthetic pathway. oup.comgenome.govbiorxiv.org

| Genetic Determinant | Example / Locus | Implicated Function in Polyacetylene Biosynthesis | Plant Species |

| Gene Family | FATTY ACID DESATURASE 2 (FAD2) | Encode acetylenases and desaturases that create triple and double bonds. oup.comopenagrar.de | Carrot, Tomato, Bidens pilosa |

| Gene Family | ECERIFERUM1 (CER1) | Encode putative decarbonylases that remove the carboxyl group from the fatty acid precursor. nih.govopenagrar.de | Carrot, Tomato |

| Gene Cluster | ACET1a, ACET1b, Solyc12g100270 | A co-regulated cluster of genes required for falcarindiol production. frontiersin.orgbiorxiv.org | Tomato |

| QTL | Chromosomes 4 and 9 | Genomic regions strongly associated with the accumulation of falcarinol and falcarindiol. mdpi.comopenagrar.de | Carrot |

Chemical Synthesis and Derivatization Strategies for Dehydrofalcarinone

Total Synthesis Approaches to Dehydrofalcarinone

The total synthesis of this compound presents a significant challenge due to the presence of a conjugated diyne system, a vinyl ketone, and specific stereochemistry, namely the (Z)-alkene. Synthetic chemists have developed several routes to achieve the construction of this C17 polyacetylene. While specific step-by-step total synthesis pathways for this compound are not extensively detailed in the provided search results, the general principles of polyacetylene synthesis can be applied.

A common strategy for constructing complex polyacetylenes involves the coupling of smaller, functionalized fragments. Key reactions in such syntheses often include:

Sonogashira coupling: This cross-coupling reaction is instrumental in forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a crucial step for building the polyyne chain.

Cadiot-Chodkiewicz coupling: This method is specifically used to couple a terminal alkyne with a 1-haloalkyne, directly forming a conjugated diyne system, which is central to the structure of this compound.

Wittig reaction: This reaction is frequently used to form carbon-carbon double bonds, such as the (Z)-alkene present in the this compound backbone, with a degree of stereocontrol.

The synthesis would typically be convergent, involving the preparation of two or more key fragments that are later joined together. For this compound, this could involve synthesizing a fragment containing the vinyl ketone and another fragment containing the terminal alkene and the (Z)-configured double bond, followed by a final coupling step to assemble the full carbon skeleton. The stereocontrolled synthesis of related natural products often relies on established methods like Sharpless asymmetric dihydroxylation to introduce chirality if needed, followed by further functional group manipulations.

A hypothetical retrosynthetic analysis might break the molecule down at the diyne moiety, leading to simpler alkyne and vinyl precursors that can be synthesized from commercially available starting materials. The control of the Z-geometry of the C9 double bond is a critical aspect of the synthesis, often achieved through methods like the partial hydrogenation of an alkyne using Lindlar's catalyst or through stereoselective Wittig-type reactions.

Synthetic Methods for this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies. These modifications can involve altering the chain length, modifying the functional groups, or introducing new substituents to probe the chemical space around the natural product.

Methods for creating derivatives often build upon the strategies used for total synthesis. For instance, by using different starting materials, chemists can introduce variations in the hydrocarbon chains. Analogues with modified functional groups can be synthesized by protecting group chemistry and late-stage functionalization.

Examples of Synthetic Modifications:

Varying the Acyl Group: The vinyl ketone moiety is a potential site for modification. Starting with different acyl chlorides or carboxylic acids in the synthetic sequence could lead to a range of analogues with different R groups in the R-C(=O)-CH=CH₂ terminus.

Modifying the Alkene: The terminal alkene and the internal (Z)-alkene can be targeted for modification. Reactions such as epoxidation, dihydroxylation, or hydrogenation can yield derivatives with altered saturation levels and functionalities.

Introducing Heterocycles: Advanced synthetic methods allow for the incorporation of heterocyclic rings. For example, a new polyacetylene derivative with a thiophene substituent has been synthesized by polymerizing an acetylene (B1199291) monomer containing the heterocycle using a Rhodium catalyst. mdpi.com This showcases how electroactive groups can be appended to a polyacetylene backbone.

The table below summarizes potential derivatization strategies and the resulting analogue types.

| Modification Site | Synthetic Strategy | Resulting Analogue Type |

| Ketone Moiety | Use of different Grignard reagents or acyl precursors | Altered alkyl/aryl group on the carbonyl |

| Diyne System | Partial or full reduction (hydrogenation) | Dienes, tetraenes, or fully saturated alkanes |

| (Z)-Alkene | Isomerization reactions (e.g., photoisomerization) | (E)-isomer of this compound |

| Terminal Alkene | Hydroboration-oxidation, epoxidation, ozonolysis | Alcohols, epoxides, aldehydes/carboxylic acids |

| Backbone | Introduction of aromatic or heterocyclic groups | Aryl- or heteroaryl-containing polyacetylenes |

These synthetic efforts provide a library of compounds that can be used to understand which structural features of this compound are essential for its biological activity.

Regio- and Stereoselective Methodologies in Polyacetylene Synthesis

The synthesis of polyacetylenes like this compound demands precise control over both regioselectivity (where chemical bonds are formed) and stereoselectivity (the 3D arrangement of atoms). The conjugated system of double and triple bonds in this compound requires methodologies that can reliably establish the desired connectivity and geometry.

Regioselectivity: In multi-step syntheses, regioselectivity is crucial when adding functional groups to an asymmetric molecule. For instance, during coupling reactions like the Sonogashira or Cadiot-Chodkiewicz reactions, the catalyst and reaction conditions must ensure that the coupling occurs at the intended carbon atom, especially when multiple reactive sites are present. A strategy to synthesize sequence-regulated substituted polyacetylenes involves the living anionic polymerization of designed 2,4-disubstituted butadiene monomers. nih.gov This method can achieve nearly 100% 1,4-addition, leading to high regioregularity in the resulting polymer, which can then be converted into a polyacetylene structure. nih.gov

Stereoselectivity: The primary stereochemical challenge in this compound synthesis is establishing the cis (or Z) configuration of the C9 double bond.

Catalytic Hydrogenation: A common and effective method is the semi-hydrogenation of a corresponding alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This method selectively reduces the alkyne to a cis-alkene without over-reducing it to an alkane.

Stereospecific Wittig Reaction: Certain variants of the Wittig reaction, particularly those using stabilized ylides or specific reaction conditions (e.g., salt-free conditions), can favor the formation of Z-alkenes.

Rhodium-Catalyzed Polymerizations: In the broader synthesis of polyacetylenes, advancements in organometallic catalysis, particularly Rh-catalyzed living polymerizations, have enabled access to stereochemically well-defined cis-transoidal polymers. mdpi.com While this applies to polymerization, the underlying principles of catalyst control over stereochemistry are relevant to the synthesis of discrete molecules as well. DFT studies on Rh-catalyzed polymerization of phenylacetylene show that kinetic factors and the conformational constraints of the growing chain play a key role in determining stereoregularity, with the cis-transoidal conformation being the most favorable. researchgate.net

Molecular and Cellular Mechanisms of Biological Activity

Anti-Oncogenic and Cytotoxic Mechanisms in Cellular Models

Dehydrofalcarinone exhibits notable cytotoxic effects against cancer cells through the modulation of fundamental cellular processes, including proliferation, apoptosis, and key signaling pathways.

Cellular proliferation is the process of cell division, leading to an increase in cell number, while cell viability refers to the number of healthy, functioning cells in a given population. susupport.combioradiations.com Both are fundamental concepts in cancer research, as uncontrolled proliferation is a hallmark of cancer. susupport.com this compound has been shown to inhibit the growth of cancer cells in a manner that is dependent on both dose and duration of exposure. biomolther.org The viability of cells can be assessed through various assays that measure metabolic activity or membrane integrity. bioradiations.comnih.govbiotium.comrndsystems.com For instance, assays utilizing resazurin (B115843) or tetrazolium salts like MTT measure the metabolic activity of living cells, which is proportional to the number of viable cells. bioradiations.comrndsystems.com

Apoptosis is a form of programmed cell death essential for removing unwanted or damaged cells, and its dysregulation is a key factor in cancer development. nih.gov this compound has been observed to induce apoptosis in human skin cancer cells. biomolther.org This process is often accompanied by cell cycle arrest, a mechanism that halts cell division at specific checkpoints. biomolther.org The cell cycle is a tightly regulated process with checkpoints that can trigger repair mechanisms or apoptosis in response to DNA damage. escca.eu Evidence suggests a strong link between the cell cycle and apoptosis, where the manipulation of cell cycle-regulating proteins can either prevent or trigger an apoptotic response. nih.gov For example, the tumor suppressor protein p53 can induce cell cycle arrest and, in cases of irreparable damage, initiate apoptosis. nih.gov The induction of apoptosis by this compound is a critical component of its anti-cancer activity. biomolther.org

The phosphatidylinositol-3 kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival. medchemexpress.comwikipedia.orgnih.govmdpi.com Dysregulation and overactivation of this pathway are common in many cancers, leading to reduced apoptosis and increased proliferation. wikipedia.orgmdpi.com The PI3K/Akt/mTOR pathway is a central regulator in various cancers, including ovarian and breast cancer. wikipedia.org

Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2), is an ATP-dependent efflux transporter. medchemexpress.comjournal-dtt.orgnih.gov BCRP plays a significant role in multidrug resistance (MDR) in cancer cells by actively pumping out a wide range of anticancer drugs, thereby reducing their intracellular concentration and efficacy. medchemexpress.comnih.gov The expression and function of BCRP are regulated by several factors, including the PI3K/Akt signaling pathway. nih.govamegroups.org The activation of Akt can influence the localization of BCRP to the cell membrane, enhancing its drug efflux activity. amegroups.org Furthermore, the nuclear factor kappa-B (NF-κB) signaling pathway can also upregulate BCRP expression. amegroups.org

Anti-Inflammatory Mechanisms at the Molecular Level (e.g., cyclooxygenase inhibition, NF-κB modulation)

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation can contribute to various diseases. cellmolbiol.org Key mediators of the inflammatory response include enzymes like cyclooxygenase (COX) and transcription factors such as nuclear factor-kappa B (NF-κB). mdpi.comnih.govresearchgate.net this compound has demonstrated anti-inflammatory properties by targeting these molecular pathways.

The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses. mdpi.comnih.gov Its activation leads to the expression of pro-inflammatory genes, including those for cytokines and enzymes like COX-2. cellmolbiol.orgmdpi.comnih.gov Studies have shown that certain compounds can exert anti-inflammatory effects by inhibiting NF-κB activation. nih.govnih.gov This inhibition can occur through various mechanisms, including preventing the nuclear translocation of NF-κB subunits. researchgate.net By modulating NF-κB, this compound can suppress the production of inflammatory mediators.

Cyclooxygenase (COX) enzymes, particularly COX-2, are induced during inflammation and are responsible for the synthesis of prostaglandins, which are key inflammatory molecules. mdpi.comnih.gov The inhibition of COX-2 is a major target for anti-inflammatory drugs.

Antimicrobial Activity and Mechanisms

In addition to its anti-cancer and anti-inflammatory effects, this compound also exhibits antimicrobial properties, particularly against fungi.

Fungal infections are a growing health concern, and the development of new antifungal agents is crucial due to the rise of drug-resistant strains. nih.gov Antifungal drugs act through various mechanisms, such as disrupting the fungal cell membrane, inhibiting cell wall synthesis, or interfering with nucleic acid synthesis. jptcp.comnih.govpharmascholars.com A primary target for many antifungal drugs is ergosterol, a vital component of the fungal cell membrane. nih.govpharmascholars.com Polyenes, for example, bind to ergosterol, creating pores in the membrane, while azoles inhibit its synthesis. pharmascholars.com Another important target is the fungal cell wall, which can be disrupted by agents like echinocandins that inhibit β-glucan synthesis. jptcp.compharmascholars.com The antifungal properties of this compound have been noted in scientific literature, suggesting its potential as an antifungal agent. globalauthorid.com

Investigations into Antibacterial Potential

This compound belongs to the aliphatic C17-polyacetylene group of compounds, which are recognized for a variety of biological activities, including antibacterial effects. researchgate.net Research into the antimicrobial properties of individual polyacetylenes has indicated that this compound possesses moderate antimicrobial activity. cnjournals.com This positions it as a compound of interest within the broader class of falcarinol-type polyacetylenes, which are naturally produced by plants in families such as Apiaceae and Araliaceae and are thought to contribute to the plant's chemical defense against microbial pathogens. researchgate.net The investigation of such natural products is part of a larger effort to identify new antimicrobial agents from plant sources to address the challenge of antibiotic resistance. mdpi.comfrontiersin.org Studies on various plant extracts have demonstrated that phytochemicals, including terpenoids, flavonoids, and saponins, can exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. frontiersin.org

Mechanistic Studies of Antimicrobial Action

While specific mechanistic studies on this compound are not extensively detailed, the antimicrobial action of natural phytochemicals, including alkaloids and lipids, is understood to occur through several primary mechanisms. mdpi.comnih.gov A common mechanism involves the disruption of the bacterial cell wall or membrane. mdpi.comscielo.br For instance, some compounds interact with the cell membrane, leading to increased permeability, leakage of essential intracellular components like nucleic acids and proteins, and ultimately cell death. scielo.brfrontiersin.org This can be initiated by electrostatic interaction between the compound and the negatively charged bacterial membrane. scielo.br

Other proposed mechanisms for natural antimicrobials include the inhibition of essential cellular processes. This can involve the binding of the compound to bacterial DNA, which interferes with replication and transcription, thereby inhibiting the synthesis of mRNA and proteins. mdpi.comscielo.br Furthermore, some phytochemicals can target and inhibit key bacterial enzymes or metabolic pathways, such as those involved in carbohydrate metabolism or cell wall synthesis, leading to a bacteriostatic or bactericidal effect. nih.govorthobullets.comopenstax.org The ability of some natural compounds to target multiple sites within a bacterial cell is a significant advantage, as it may reduce the likelihood of bacteria developing resistance. nih.gov

Antioxidant Mechanisms and Radical Scavenging Properties

The antioxidant activity of chemical compounds is often evaluated by their ability to scavenge free radicals. The primary mechanisms through which antioxidants function include Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). mdpi.com

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the H-donating group. mdpi.com

Single-Electron Transfer followed by Proton Transfer (SET-PT): This two-step process begins with the antioxidant donating an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium. mdpi.com

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in polar solvents and involves the antioxidant first losing a proton to form an anion, which then donates an electron to the free radical. mdpi.com

These mechanisms explain how molecules with active hydroxyl groups, such as polyphenols and flavonoids, can act as potent radical scavengers. nih.gov Other mechanisms may also contribute, such as the chelation of metal ions like iron and copper, which prevents them from participating in reactions that generate highly reactive species like the hydroxyl radical. nih.govscirp.org While many natural products have been studied for these properties, specific investigations detailing the predominant radical scavenging mechanism of this compound are not prominent in the available literature.

Enzyme Inhibition Profiles and Target Identification

The ability of natural compounds to inhibit specific enzymes is a key area of pharmacological research. Enzymes such as α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), tyrosinase, and diacylglycerol O-acyltransferase (DGAT) are important therapeutic targets.

α-Glucosidase: This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. researchgate.netnih.gov Its inhibition is a well-established strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govwikipedia.org

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways. frontiersin.orgnih.gov Overactivity of this enzyme is linked to insulin resistance and obesity, making its inhibition a promising approach for treating these metabolic disorders. frontiersin.orgnih.gov

Tyrosinase: As a key copper-containing enzyme in melanin (B1238610) biosynthesis, tyrosinase catalyzes the initial steps of converting tyrosine to melanin. scbt.comnih.gov Inhibitors of this enzyme are sought after for cosmetic applications in skin lightening and for the treatment of hyperpigmentation disorders. mdpi.comrsc.org

Diacylglycerol O-acyltransferase (DGAT): This enzyme catalyzes the final and committed step in the synthesis of triglycerides. scbt.com Polyacetylenes have been identified as a class of natural DGAT inhibitors. The inhibition of DGAT is a therapeutic target for conditions like obesity and diabetes, as it can reduce triglyceride accumulation and improve insulin sensitivity. scbt.comnih.gov

While extensive research exists on natural inhibitors for these enzymes, specific inhibitory data for this compound against α-glucosidase, PTP1B, and tyrosinase is limited in the reviewed literature. However, its classification as a polyacetylene places it within a group of compounds known to inhibit DGAT.

| Enzyme Target | Biological Role | Relevance of Inhibition | Reported Inhibitory Class for this compound |

|---|---|---|---|

| α-Glucosidase | Carbohydrate digestion, glucose absorption nih.gov | Management of type 2 diabetes wikipedia.org | Data not available |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Negative regulation of insulin and leptin signaling nih.gov | Treatment of diabetes and obesity frontiersin.org | Data not available |

| Tyrosinase | Catalyzes rate-limiting step in melanin synthesis scbt.com | Skin lightening, treatment of hyperpigmentation nih.gov | Data not available |

| Diacylglycerol O-acyltransferase (DGAT) | Catalyzes the final step of triglyceride synthesis scbt.com | Treatment of obesity and metabolic disorders nih.gov | Polyacetylenes |

Modulation of Specific Cellular Pathways and Receptor Interactions

Bioactive compounds can exert their effects by modulating complex cellular signaling pathways and interacting with specific nuclear receptors.

PPARγ2 Expression: Peroxisome proliferator-activated receptor gamma (PPARγ) is a key regulator of adipogenesis (fat cell differentiation) and is involved in lipid metabolism. nih.gov It exists in different isoforms, with PPARγ2 being predominantly expressed in adipose tissue. Research on related polyacetylenes suggests a potential link to PPARγ modulation. For instance, falcarinol-type polyacetylenes have been associated with effects that may involve the expression of PPARγ2 in human colon adenocarcinoma cells. researchgate.netresearchgate.net The activation of PPARγ can influence various downstream targets and is a central mechanism in the action of certain antidiabetic drugs. nih.govnih.gov

General Cellular Defense Mechanisms: Plants have evolved sophisticated defense systems to protect against pathogens and other environmental stressors. frontiersin.orgheraldopenaccess.us These defenses involve physical barriers as well as the production of a wide array of secondary metabolites, including antimicrobial compounds. frontiersin.org Polyacetylenes like this compound are considered phytochemicals that function as part of the plant's innate chemical defense. researchgate.net The activation of plant defense is a complex process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by plant cell receptors. frontiersin.org This recognition triggers downstream signaling cascades, often involving receptor-like kinases and changes in intracellular calcium levels, leading to the expression of defense-related genes and the synthesis of protective compounds. frontiersin.org In animals, cellular defense mechanisms involve specialized immune cells such as macrophages and neutrophils that identify and eliminate foreign agents. studysmarter.co.ukslideshare.netmdpi.com

Structure Activity Relationships Sar and Analog Development

Correlating Structural Features with Biological Potency

The biological potency of dehydrofalcarinone and its analogs is significantly influenced by specific structural characteristics. The high cytotoxicity of falcarinol-type acetylenes, a class to which this compound belongs, is thought to be linked to their capacity to form highly stable carbocations, making them potent alkylating agents that can interact with various biomolecules. mdpi.com

The following table summarizes the cytotoxic activity of this compound and related compounds against various cell lines, highlighting the impact of structural variations on potency.

| Compound | Cell Line | Activity | Reference |

| Dehydrofalcarindiol | Hep-G2, A-431, H-4IIE, L-1210 | 100% killing at 0.025% (w/v) | mdpi.com |

| Falcarinol (B191228) | Intestinal cell lines | Cytotoxic at 4 µM and 10 µM | researchgate.net |

| Falcarindiol (B120969) | Human colon adenocarcinoma (HT-29) | Toxic at >50 µM | researchgate.net |

| Falcarindiol | Human mesenchymal stem (hMSC) cells | Toxic at >20 µM | researchgate.net |

Role of Polyacetylene Moieties in Bioactivity

The polyacetylene moiety, characterized by the presence of two or more carbon-carbon triple bonds, is a fundamental structural feature responsible for the bioactivity of this compound and related compounds. nih.govresearchgate.netresearchgate.net This system of conjugated triple bonds confers a high degree of chemical reactivity, enabling these molecules to interact with biological targets. researchgate.netresearchgate.net

Influence of Side Chain Modifications on Biological Efficacy

Modifications to the side chains of this compound and its analogs can significantly alter their biological efficacy. The introduction, removal, or alteration of functional groups on the aliphatic chain can impact properties such as solubility, membrane permeability, and interaction with target proteins. nih.gov

Systematic modifications of side chains are a key strategy in medicinal chemistry to optimize the therapeutic potential of a lead compound like this compound. By altering the side chains, it is possible to fine-tune the molecule's activity, selectivity, and pharmacokinetic properties. rsc.org

Stereochemical Considerations in this compound Bioactivity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of this compound. The specific spatial orientation of functional groups can determine how the molecule interacts with its biological targets, such as enzymes and receptors, which are themselves chiral environments.

For instance, the absolute configuration of hydroxyl groups in related polyacetylenes has been shown to be important for their biological effects. Different stereoisomers of a compound can exhibit varying levels of potency and even different types of biological activity. nih.gov Computational techniques such as Density Functional Theory (DFT) can be employed to analyze the molecular orbitals and electrostatic potential of different stereoisomers, providing insights into their reactivity and potential interactions with biological macromolecules. nih.gov The precise stereochemistry of this compound and its analogs is therefore a key aspect to consider in SAR studies and for the design of new, more effective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These studies are valuable for predicting the activity of new, unsynthesized analogs and for providing insights into the structural features that are most important for a desired biological effect. researchgate.netnih.gov

In the context of this compound and its analogs, QSAR models can be developed by correlating various physicochemical descriptors of the molecules (such as lipophilicity, electronic properties, and steric parameters) with their measured biological activities, such as cytotoxicity against cancer cell lines. nih.gov These models can help to identify the key molecular properties that drive the anticancer or anti-inflammatory activity of these polyacetylenes.

The application of QSAR can guide the rational design of new this compound derivatives with improved potency and selectivity. researchgate.net By understanding the quantitative impact of different structural modifications, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological profile.

Advanced Analytical Methodologies for Dehydrofalcarinone Research

Chromatographic Techniques for Separation and Identification (e.g., HPLC-MS, UHPLC-MS, GC-MS)

Chromatographic methods are indispensable for the separation and identification of dehydrofalcarinone from various biological and chemical matrices. nih.gov These techniques leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. hplcvials.commdpi.com

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique in natural product analysis. measurlabs.comchemyx.com HPLC separates compounds based on their physicochemical properties, while MS provides detailed mass information, enabling precise identification. chemyx.com The combination, HPLC-MS, is highly effective for analyzing organic compounds like this compound, offering both separation and mass analysis for accurate compositional data. measurlabs.com

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (sub-2 µm) and instrumentation capable of handling higher pressures, UHPLC achieves superior resolution, faster analysis times, and increased sensitivity. mdpi.com When coupled with MS, UHPLC-MS provides an even more powerful tool for detecting and quantifying low-level analytes in complex samples. chromatographyonline.com The enhanced performance of UHPLC-MS systems makes them particularly suitable for the detailed analysis of phytochemicals like this compound. mdpi.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, primarily suited for volatile and semi-volatile compounds. hplcvials.com In GC-MS, the sample is vaporized and separated in a gaseous mobile phase before being analyzed by a mass spectrometer. hplcvials.com This method provides excellent separation efficiency and allows for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns. hplcvials.comclariant.com

| Technique | Principle | Primary Application for this compound |

|---|---|---|

| HPLC-MS | Separates compounds in a liquid mobile phase based on interactions with a solid stationary phase, followed by mass analysis. measurlabs.comchemyx.com | Separation, identification, and quantification of this compound in various extracts. measurlabs.com |

| UHPLC-MS | An advanced form of HPLC using smaller particles and higher pressure for improved resolution and speed. mdpi.comchromatographyonline.com | High-resolution separation and sensitive detection of this compound, especially in complex matrices. chromatographyonline.com |

| GC-MS | Separates volatile compounds in a gaseous mobile phase, followed by mass analysis for structural identification. hplcvials.com | Analysis of volatile derivatives of this compound or its presence in essential oil fractions. |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. labmanager.comnih.gov By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and their spatial relationships, which is essential for the complete structural elucidation of complex organic molecules. nih.govcreative-biostructure.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to piece together the molecular puzzle. clariant.comnih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. creative-biostructure.comfiveable.me It measures the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds (e.g., C=O, C-H, O-H). lehigh.edufiveable.me The resulting IR spectrum serves as a molecular fingerprint, helping to confirm the presence of key structural features in this compound. solubilityofthings.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. labmanager.comfiveable.me It is particularly useful for identifying chromophores, which are parts of a molecule that absorb light in the UV-Vis range. solubilityofthings.com For a compound like this compound, which contains conjugated double and triple bonds, UV-Vis spectroscopy can help to characterize its electronic structure. solubilityofthings.comfiveable.me

| Technique | Information Obtained | Relevance to this compound Structure |

|---|---|---|

| NMR Spectroscopy | Detailed atomic-level structural information, including connectivity and stereochemistry. nih.govcreative-biostructure.com | Essential for determining the precise arrangement of atoms and the overall 3D structure. nih.gov |

| IR Spectroscopy | Identifies functional groups based on their characteristic vibrational frequencies. solubilityofthings.comfiveable.me | Confirms the presence of specific chemical bonds, such as alkynes and carbonyls. |

| UV-Vis Spectroscopy | Information on electronic transitions and conjugated systems (chromophores). solubilityofthings.comfiveable.me | Characterizes the conjugated polyacetylene system within the molecule. |

Immunoassays for Detection and Quantification in Complex Matrices

Immunoassays are highly sensitive and specific bioanalytical methods used for the detection and quantification of a target analyte within a complex biological sample. promega.comcontractlaboratory.com These techniques are based on the specific binding interaction between an antibody and its corresponding antigen. promega.com While the development of a specific immunoassay for this compound would require the production of antibodies that recognize this small molecule, the principles of immunoassays are applicable.

Different formats of immunoassays exist, including:

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that uses enzymes as reporters for detection.

Radioimmunoassay (RIA): Employs radioactive isotopes to label either the antigen or antibody. promega.com

Fluorescence Immunoassay (FIA): Uses fluorescent molecules (fluorophores) for detection, often providing high sensitivity. contractlaboratory.comnih.gov

Chemiluminescence Immunoassay (CLIA): Relies on a chemical reaction that produces light as the signal. contractlaboratory.com

The primary advantage of immunoassays is their high sensitivity and specificity, allowing for the detection of analytes at very low concentrations. contractlaboratory.com This makes them valuable tools in various fields, including diagnostics and pharmaceutical research. promega.comcontractlaboratory.com Although often more sensitive, immunoassay results can sometimes show bias when compared to mass spectrometry-based methods, highlighting the importance of cross-validation. nih.gov

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical steps to ensure that the results obtained are accurate, reliable, and reproducible. chemrj.orgemerypharma.com This is a systematic process governed by guidelines from regulatory bodies like the International Council for Harmonisation (ICH). chemrj.orgscispace.com

Method Development involves creating a procedure to analyze a specific compound in a particular sample. emerypharma.com This includes selecting the appropriate technique (e.g., HPLC, GC), optimizing the experimental conditions (e.g., mobile phase composition, temperature), and ensuring the method is suitable for its intended purpose. researchgate.neteurofins.com

Method Validation is the process of confirming through laboratory studies that the analytical method is suitable for its intended use. chemrj.orgemerypharma.com Key validation parameters include:

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample. chemrj.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. chemrj.org

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Ensuring these parameters are met is essential for the quality and reliability of any research data generated for this compound. chemrj.org

Metabolomic Profiling and Systems Biology Investigations

Untargeted Metabolomics for Dehydrofalcarinone Profiling

Untargeted metabolomics serves as a comprehensive, hypothesis-generating approach to profile the entire suite of small molecules in a biological system. nih.govresearchgate.net This technique is particularly valuable for the discovery and broad-level profiling of this compound and its related polyacetylenes within complex biological matrices, such as plant extracts. The primary advantage of this approach is its ability to screen for as many metabolites as possible without pre-selection, offering opportunities for novel discoveries. nih.govanimbiosci.org

The typical workflow involves the use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), such as LC-HRMS. nih.govanimbiosci.org This platform provides high sensitivity, specificity, and resolving power, which are essential for separating and detecting a wide array of chemically diverse compounds in a single analysis. nih.gov Data acquisition in untargeted studies often employs a full-scan mode to capture all ionizable compounds, followed by data-dependent acquisition (DDA) to obtain fragmentation spectra (MS/MS) for structural elucidation. nih.gov

Following data acquisition, complex datasets are processed using advanced chemometric and bioinformatic tools. animbiosci.org Techniques like Principal Coordinates Analysis (PCoA) or Partial Least Squares-Discriminant Analysis (PLS-DA) are used to visualize the chemical distinctiveness between samples and identify discriminating metabolites that could serve as biomarkers. animbiosci.orgmdpi.com The identification of this compound would be putatively achieved by matching its accurate mass and fragmentation pattern against spectral libraries and databases. mdpi.com This untargeted approach can reveal not only the presence of this compound but also its co-varying metabolites, providing initial clues about its metabolic network and response to various stimuli. mdpi.com

Table 1: Conceptual Workflow for Untargeted Metabolomic Profiling of this compound

| Step | Description | Key Techniques & Considerations |

| 1. Sample Preparation | Extraction of metabolites from the biological matrix (e.g., plant tissue, cell culture). | Methods must be optimized to efficiently extract a broad range of metabolites, including semi-polar compounds like polyacetylenes. |

| 2. Data Acquisition | Separation and detection of metabolites. | Typically performed using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). nih.govanimbiosci.org |

| 3. Data Processing | Conversion of raw data into a list of metabolic features (m/z, retention time, intensity). | Use of software like XCMS for peak picking, alignment, and filtering. mdpi.com |

| 4. Statistical Analysis | Identification of significant differences in metabolite profiles between sample groups. | Application of multivariate statistical methods such as PCA, PCoA, and PLS-DA. animbiosci.orgmdpi.com |

| 5. Metabolite Annotation | Putative identification of significant features, including this compound. | Matching accurate mass and MS/MS fragmentation patterns against spectral libraries (e.g., METLIN, GNPS). |

Targeted Metabolomics for Quantitative Analysis in Biological Samples

In contrast to the broad screening of untargeted methods, targeted metabolomics focuses on the accurate measurement of a predefined list of specific metabolites, such as this compound. nih.gov This hypothesis-driven approach is the gold standard for quantitative analysis, offering high sensitivity, specificity, and reproducibility. mtoz-biolabs.commdpi.com It is the preferred method for validating findings from discovery-based studies and for precisely quantifying the concentration of this compound in various biological samples. thermofisher.com

The most common platform for targeted metabolomics is liquid chromatography coupled to a triple-quadrupole mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. mdpi.comthermofisher.com This technique involves selecting the specific precursor ion of this compound and then detecting one or more of its characteristic fragment ions. This two-stage mass filtering significantly reduces chemical noise and matrix interference, allowing for highly sensitive and specific quantification, even for low-abundance compounds. mtoz-biolabs.commdpi.com

For absolute quantification, a stable isotope-labeled internal standard of this compound would ideally be used. However, if unavailable, a structurally similar compound can be employed. Calibration curves are generated using authentic reference compounds to ensure accuracy. mdpi.com Sample preparation can be optimized specifically for the physicochemical properties of polyacetylenes, further enhancing the quality of the quantitative data. nih.gov This targeted approach is essential for studies requiring precise concentration data, such as determining the accumulation of this compound in plant tissues under specific conditions. nmrprocflow.org

Table 2: Key Parameters for a Targeted LC-MS/MS Method for this compound Quantitation

| Parameter | Description | Example Specification |

| Instrumentation | The analytical platform used for separation and detection. | Triple Quadrupole Mass Spectrometer (QqQ) with an HPLC or UHPLC system. mdpi.com |

| Ionization Mode | Method used to generate ions from the analyte. | Electrospray Ionization (ESI), typically in positive or negative mode depending on the compound's structure. |

| Acquisition Mode | Mass spectrometer operational mode for selective detection. | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM). thermofisher.com |

| MRM Transitions | Specific precursor-to-product ion pairs monitored for the analyte. | Precursor Ion (Q1): [M+H]+ or [M-H]- for this compound; Product Ions (Q3): At least two specific fragment ions. |

| Chromatography | Separation of the analyte from other matrix components. | Reversed-Phase (RP) C18 column with a gradient elution of water and acetonitrile/methanol. |

| Quantification | Method for calculating the concentration of the analyte. | External calibration curve with a certified reference standard and use of an internal standard for correction. mdpi.comnmrprocflow.org |

Integration with Multi-Omics Data for Pathway Analysis

To gain a holistic understanding of the biological role of this compound, metabolomic data is increasingly integrated with other "omics" datasets, such as transcriptomics (gene expression) and proteomics (protein expression). biorxiv.orgplos.org This systems biology approach allows researchers to move beyond simple quantification and connect changes in this compound levels to the activity of specific genes, proteins, and metabolic pathways. nih.gov Pathway analysis helps to interpret these complex, multi-layered datasets in a biological context. preprints.org

By correlating this compound abundance (metabolomics) with the expression levels of genes encoding biosynthetic enzymes (transcriptomics), researchers can elucidate its production pathway. For instance, an increase in this compound concentration during a plant stress response might correlate with the upregulation of genes for fatty acid desaturases and acetylenases, which are known to be involved in polyacetylene biosynthesis. mdpi.comnih.gov

Data fusion methods are employed to combine these diverse datasets, which often have different structures and biases. biorxiv.org Computational tools can then map the integrated molecular data onto known biological pathways, such as those from the KEGG or BioCyc databases. nih.gov This approach can reveal how environmental or genetic perturbations affect the entire network connected to this compound, providing mechanistic insights that would be missed by studying a single omics layer alone. plos.org

Role of this compound in Plant Metabolism and Stress Response

This compound is a C17-polyacetylene, a class of specialized metabolites derived from fatty acids, found predominantly in plants of the Apiaceae and Asteraceae families. mdpi.comarabjchem.orgresearchgate.net These compounds are not involved in the primary growth and development of the plant but play crucial roles in environmental interactions and defense. frontiersin.org The biosynthesis of this compound is a diversion from primary fatty acid metabolism, involving a series of desaturation and oxidation steps. mdpi.comnih.gov

The primary role of this compound in plants is believed to be as a protective agent against biotic and abiotic stresses. frontiersin.org It functions as a phytoalexin, a type of antimicrobial compound that is synthesized and accumulates in plants after exposure to pathogens like fungi or bacteria. researchgate.net Its production is part of the plant's induced defense system. When a plant detects a threat, signaling pathways are activated, leading to the expression of defense-related genes, including those responsible for the synthesis of this compound. mdpi.com

In addition to pathogen defense, the accumulation of specialized metabolites like this compound is a known response to abiotic stressors such as drought, temperature fluctuations, and UV radiation. frontiersin.orgnih.gov These compounds can help protect the plant from oxidative damage by scavenging harmful reactive oxygen species (ROS) that are generated during stress conditions. frontiersin.org Therefore, the presence and concentration of this compound in a plant can be an indicator of its physiological state and the environmental challenges it has faced. frontiersin.org

Table 3: Plant Families and Genera Known to Produce this compound and Related Polyacetylenes

| Family | Genus | Common Name(s) | Reference(s) |

| Apiaceae | Daucus | Carrot | researchgate.netkew.org |

| Petroselinum | Parsley | researchgate.netkew.org | |

| Apium | Celery | researchgate.netkew.org | |

| Pastinaca | Parsnip | arabjchem.orgresearchgate.net | |

| Pimpinella | Anise | mdpi.com | |

| Asteraceae | Artemisia | Wormwood, Mugwort | mdpi.comresearchgate.net |

| Anacyclus | Pellitory | mdpi.com |

Ecological and Chemotaxonomic Significance

Role as Phytoalexins and Plant Defense Compounds

Dehydrofalcarinone functions as a phytoalexin, a low molecular weight antimicrobial compound that is synthesized by and accumulates in plants after exposure to pathogens or stress. mdpi.comnih.govresearchgate.net Phytoalexins are a critical component of a plant's induced defense system, acting as toxins to invading organisms. wikipedia.org Their production is a rapid response to infection, aiming to inhibit the growth and spread of pathogens. nih.govwikipedia.org

The defensive properties of this compound and related polyacetylenes are broad-spectrum, exhibiting toxicity towards a range of organisms including fungi and bacteria. lth.seresearchgate.net Research has demonstrated the antifungal activity of this compound against various plant pathogens. For instance, extracts containing this compound have been shown to inhibit the mycelial growth of several fungal species. uni-plovdiv.bg This antimicrobial action is a key element of the plant's ability to resist disease. frontiersin.org

Furthermore, some polyacetylenes, including derivatives of this compound, possess insecticidal properties. dost.gov.phentomoljournal.comms-editions.clpublisherspanel.com This dual antifungal and insecticidal activity underscores the compound's vital role in protecting plants from a variety of biological threats. The production of such defensive compounds is an evolutionary adaptation that enhances the plant's survival and reproductive success in its natural environment.

Allelopathic Effects in Plant-Plant Interactions

Allelopathy refers to the phenomenon where one plant influences the growth, survival, and reproduction of other plants through the release of chemical compounds into the environment. nih.govcsic.es this compound and other polyacetylenes can act as allelochemicals, affecting the germination and development of neighboring plants. neocities.org This chemical interference can be a significant factor in structuring plant communities.

The release of these compounds can occur through various means, including root exudation, leaching from leaves, and decomposition of plant residues. mdpi.com Once in the soil, these allelochemicals can inhibit the seed germination and seedling growth of competing plant species. csic.esresearchgate.net For example, studies have shown that soil containing residues of plants known to produce these compounds can suppress the growth of other plant species. mdpi.com

The allelopathic effects of this compound contribute to the competitive ability of the plants that produce it. By inhibiting the growth of nearby competitors, these plants can secure more resources such as water, nutrients, and sunlight, thereby enhancing their own establishment and proliferation. This aspect of its chemical ecology plays a crucial role in plant-plant interactions and the dynamics of plant populations.

This compound as a Chemotaxonomic Marker for Plant Classification

Chemotaxonomy is the classification of plants based on their chemical constituents. ekb.egplantsjournal.com The presence or absence of specific secondary metabolites, like this compound, can provide valuable insights into the evolutionary relationships between different plant taxa. plantsjournal.comcirad.frmdpi.com These chemical characters can be used to define and distinguish between families, genera, and even species. ekb.egresearchgate.net

This compound and related falcarinol-type polyacetylenes are particularly significant in the chemotaxonomy of the plant families Apiaceae (the carrot or parsley family) and Araliaceae. lth.seneocities.orgmdpi.comnih.gov The distribution of these compounds is largely restricted to these and the related Asteraceae family. researchgate.netmdpi.com Within these families, the specific profile of polyacetylenes can be characteristic of certain tribes and genera. researchgate.net

Q & A

Basic Research Questions

Q. How is Dehydrofalcarinone isolated and characterized from natural sources, and what methodological pitfalls should researchers avoid?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC for purification. Characterization requires spectroscopic methods such as NMR (¹H, ¹³C) and HRMS to confirm structural identity. For novel compounds, ensure purity (>95%) via HPLC and provide full spectral data. Common pitfalls include incomplete separation of structurally similar polyacetylenes and degradation during extraction due to light/heat exposure .

Q. What are the primary analytical techniques for quantifying this compound in complex biological matrices?

- Methodological Answer : LC-MS/MS is preferred for its sensitivity in detecting low concentrations in tissues or plasma. Validate methods using calibration curves with internal standards (e.g., deuterated analogs) to account for matrix effects. For plant extracts, HPLC-UV at λ~210 nm is cost-effective but may require pre-purification to avoid co-eluting compounds. Always cross-validate with at least two orthogonal techniques (e.g., GC-MS for volatility assessment) .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s mechanisms of action at the molecular level?

- Methodological Answer : Use a combination of in vitro assays (e.g., kinase inhibition profiling) and in silico molecular docking to identify target proteins. For cellular studies, employ CRISPR-Cas9 knockouts of hypothesized pathways (e.g., NF-κB or MAPK) to confirm specificity. Include dose-response curves and negative controls (e.g., inactive analogs) to rule off-target effects. Reproducibility requires independent replication across cell lines (e.g., HEK293 vs. RAW264.7) .

Q. What strategies optimize the synthetic pathways for this compound to improve yield and scalability?

- Methodological Answer : Retrosynthetic analysis should prioritize convergent synthesis to assemble the polyacetylene backbone. Catalytic hydrogenation or Sonogashira coupling can enhance stereochemical control. Optimize reaction conditions (solvent, temperature) via Design of Experiments (DoE) to maximize yield. For scalability, replace hazardous reagents (e.g., THF) with greener alternatives and monitor intermediates via inline FTIR .

Q. How can contradictions in pharmacological data (e.g., anti-inflammatory vs. cytotoxic effects) be systematically resolved?

- Methodological Answer : Conduct meta-analyses of existing studies to identify variables such as concentration ranges (pharmacological vs. toxic doses) or model systems (primary cells vs. immortalized lines). Use transcriptomics to differentiate acute anti-inflammatory responses from apoptosis pathways. Replicate conflicting experiments under standardized conditions (e.g., ISO-certified cell culture protocols) .

Q. What computational approaches are effective in predicting this compound’s bioactivity and ADMET properties?

- Methodological Answer : Employ QSAR models trained on polyacetylene datasets to predict bioactivity. For ADMET, use tools like SwissADME or ADMETLab2.0 to assess permeability (LogP), cytochrome P450 interactions, and hepatotoxicity. Validate predictions with in vitro assays (e.g., Caco-2 for absorption) and molecular dynamics simulations for binding stability .

Methodological and Reproducibility Considerations

Q. How should researchers synthesize existing literature on this compound to identify knowledge gaps?

- Methodological Answer : Perform systematic reviews using databases (SciFinder, PubMed) with Boolean strings (e.g., "this compound AND (biosynthesis OR pharmacology)"). Annotate findings in tools like Zotero or Covidence, categorizing studies by theme (e.g., structural analogs, mechanistic studies). Use citation chaining to trace seminal papers and identify understudied areas (e.g., epigenetic effects) .

Q. What protocols ensure the stability and purity of this compound during long-term storage?

- Methodological Answer : Store lyophilized samples at -80°C under argon to prevent oxidation. For solutions, use amber vials with antioxidants (e.g., BHT) in anhydrous DMSO. Monitor degradation via UPLC-PDA every 3–6 months. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life. Purity thresholds (>95%) must be verified before biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.